(R)-5-Methyl-indan-1-ylamine

chiral building block enantiomeric purity asymmetric synthesis

(R)-5-Methyl-indan-1-ylamine (CAS 1212975-55-7) is an optically pure chiral primary amine characterized by an indane bicyclic core bearing a methyl substituent at the 5-position and an amino group at the 1-position in the (R)-configuration. The compound belongs to the class of substituted 1-aminoindanes, which are recognized as versatile intermediates for the preparation of pharmacologically active molecules, particularly those targeting central nervous system disorders.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
Cat. No. B15072340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Methyl-indan-1-ylamine
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(CC2)N
InChIInChI=1S/C10H13N/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10H,3,5,11H2,1H3/t10-/m1/s1
InChIKeyGPCQIJHZALEOMP-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-5-Methyl-indan-1-ylamine: A Chiral 5-Methyl-Substituted Indan-1-amine Building Block for Pharmaceutical Synthesis


(R)-5-Methyl-indan-1-ylamine (CAS 1212975-55-7) is an optically pure chiral primary amine characterized by an indane bicyclic core bearing a methyl substituent at the 5-position and an amino group at the 1-position in the (R)-configuration . The compound belongs to the class of substituted 1-aminoindanes, which are recognized as versatile intermediates for the preparation of pharmacologically active molecules, particularly those targeting central nervous system disorders [1]. With a molecular formula of C₁₀H₁₃N and a molecular weight of 147.22 g/mol, it is commercially available as a research chemical with specified chemical purity (typically 95–98%) .

Why (R)-5-Methyl-indan-1-ylamine Cannot Be Replaced by Racemic 5-Methyl-indan-1-ylamine or Other Indan-1-amine Analogs


Generic substitution of (R)-5-Methyl-indan-1-ylamine with the racemic mixture or alternative indan-1-amine derivatives is precluded by critical stereochemical and substituent-dependent differences that directly impact downstream synthetic utility and biological outcomes. The (R)-enantiomer exhibits distinct three-dimensional spatial orientation that is essential for chiral recognition in asymmetric syntheses and in interactions with biological targets [1]. Studies on related indan-1-ylamine systems have demonstrated that separation of racemic compounds into enantiomers reveals considerable selectivity for specific receptor configurations and striking differences in oral exposure in vivo [2]. Furthermore, the 5-methyl substituent modulates physicochemical properties such as lipophilicity (LogP) and basicity (pKa) relative to the unsubstituted analog, altering pharmacokinetic and reactivity profiles in ways that cannot be compensated for by generic in-class compounds .

Quantitative Evidence Guide for Differentiating (R)-5-Methyl-indan-1-ylamine from Comparators


Enantiomeric Purity Specification vs. Racemic 5-Methyl-indan-1-ylamine

Commercial (R)-5-Methyl-indan-1-ylamine is supplied as a single enantiomer with a typical chemical purity of 98% . In contrast, the racemic mixture (CAS 168902-79-2) contains equal proportions of (R)- and (S)-enantiomers, which would introduce unwanted stereochemical complexity into asymmetric syntheses. For applications requiring chiral control, the racemate necessitates additional resolution steps, incurring yield losses and increasing cost.

chiral building block enantiomeric purity asymmetric synthesis

Synthetic Efficiency of Enantiopure 5-Methyl-indan-1-ylamine via Enzymatic Kinetic Resolution

A patent method for preparing optically pure 5-methyl-1-aminoindan via lipase-catalyzed kinetic resolution reports a yield of 95.4% for the (S)-enantiomer using S-1-styryl acetate and Candida plicata lipase under 1.5 MPa H₂ at 45°C [1]. While this data is specific to the (S)-enantiomer, it provides a class-level inference for the efficiency of accessing enantiopure 5-methyl-indan-1-ylamines through enzymatic resolution. Comparable yields are anticipated for the (R)-enantiomer using appropriate chiral acyl donors.

kinetic resolution enzymatic synthesis green chemistry

Chiral Chromatographic Resolution of Indan-1-ylamine Enantiomers

In a study developing chiral methods for pharmacologically active indane derivatives, capillary electrophoresis using sulfated-β-cyclodextrin or mixtures of neutral β-cyclodextrins achieved baseline separation of enantiomers in less than 7 minutes at pH 2.5–3 [1]. HPLC using a Pirkle-type stationary phase failed to achieve baseline separation, highlighting the importance of method selection for accurate enantiomeric purity assessment. While this study did not specifically report data for 5-methyl-indan-1-ylamine, it establishes the analytical feasibility of resolving substituted indan-1-ylamine enantiomers.

chiral HPLC enantioseparation analytical chemistry

Physicochemical Differentiation from Unsubstituted (R)-1-Aminoindan

The presence of the 5-methyl substituent in (R)-5-Methyl-indan-1-ylamine imparts measurable differences in lipophilicity and basicity compared to the unsubstituted (R)-1-aminoindan. Predicted physicochemical properties for (R)-5-Methyl-indan-1-ylamine include a LogP of 2.64 and a pKa of 9.51 , whereas (R)-1-aminoindan has a reported LogP of approximately 1.8 and pKa of 9.0 [1]. The increased LogP indicates greater lipophilicity, which can influence membrane permeability and metabolic stability in downstream drug candidates.

lipophilicity basicity pharmacokinetics

Optimal Application Scenarios for (R)-5-Methyl-indan-1-ylamine Based on Differentiating Evidence


Chiral Building Block for Asymmetric Synthesis of CNS-Active Pharmaceuticals

As a pre-resolved (R)-enantiomer with 98% chemical purity , (R)-5-Methyl-indan-1-ylamine serves as an ideal chiral synthon for constructing enantiomerically pure drug candidates, particularly those targeting central nervous system disorders where stereochemistry dictates pharmacodynamics. Its use circumvents the need for costly and time-consuming in-house chiral resolution, thereby accelerating medicinal chemistry workflows. The enhanced lipophilicity (LogP 2.64) relative to unsubstituted (R)-1-aminoindan (LogP ≈ 1.8) further recommends it for CNS programs requiring improved blood-brain barrier permeability [1].

Key Intermediate in the Synthesis of Rasagiline Analogs and Related MAO-B Inhibitors

Indan-1-ylamine derivatives are established intermediates for rasagiline and its structural analogs, which act as selective, irreversible monoamine oxidase B (MAO-B) inhibitors for Parkinson's disease therapy . The (R)-configuration of the amino group is critical for binding to the MAO-B active site, as evidenced by crystal structures of N-methyl-1(R)-aminoindan bound to MAO-B . (R)-5-Methyl-indan-1-ylamine provides a methyl-substituted scaffold that can be elaborated to generate novel rasagiline analogs with potentially altered pharmacokinetic and pharmacodynamic profiles.

Enantiopure Standard for Chiral Analytical Method Development and Validation

Given the established enantioseparation capabilities for substituted indan-1-ylamines using capillary electrophoresis with cyclodextrin selectors , (R)-5-Methyl-indan-1-ylamine can be employed as a reference standard for developing and validating chiral HPLC or CE methods. Its defined stereochemistry makes it suitable for quantifying enantiomeric excess in reaction mixtures, monitoring racemization during storage or synthetic steps, and ensuring compliance with regulatory requirements for chiral purity in pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-5-Methyl-indan-1-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.